

Application Notes and Protocols for BI-0115

Cellular Uptake Assay

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Compound of Interest

Compound Name: BI-0115

Cat. No.: B10821675

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Introduction

BI-0115 is a selective small molecule inhibitor of the Lectin-like oxidized LDL receptor-1 (LOX-1).[1][2][3][4] LOX-1 is a key receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL), a process implicated in the pathogenesis of atherosclerosis.[1][5] **BI-0115** exerts its inhibitory effect by stabilizing an inactive tetrameric state of the LOX-1 receptor, thereby blocking the internalization of oxLDL.[6][7][8] These application notes provide a detailed protocol for a cellular uptake assay to characterize the inhibitory activity of **BI-0115** on LOX-1-mediated oxLDL internalization.

The described methodology utilizes a Chinese Hamster Ovary (CHO-K1) cell line engineered with a doxycycline-inducible expression system for human LOX-1. The uptake of fluorescently labeled oxLDL is quantified to determine the inhibitory potency of **BI-0115**, typically reported as the half-maximal inhibitory concentration (IC₅₀).

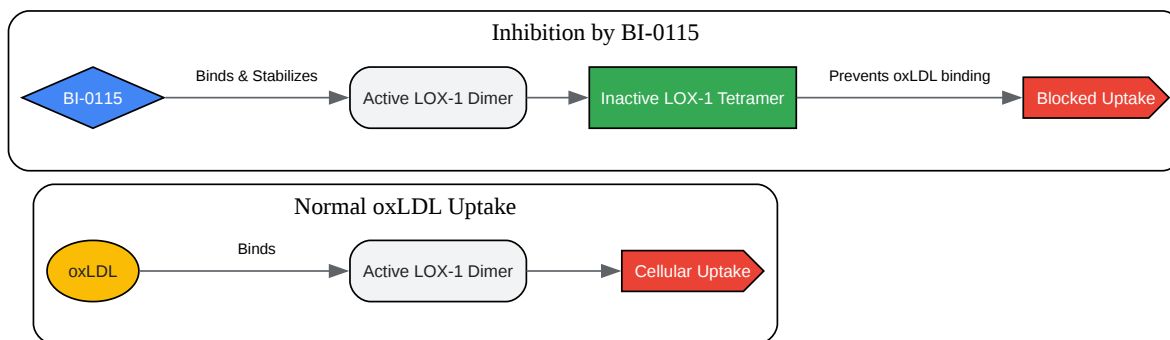
Data Presentation

The following table summarizes the key quantitative data for **BI-0115**, providing a reference for expected experimental outcomes.

Parameter	Value	Assay Condition	Reference
IC50	5.4 μ M	LOX-1 Cellular Uptake Assay (CHO-K1 cells)	[1][2][3]
Kd (SPR)	4.3 μ M	Surface Plasmon Resonance	[1][2]
Kd (ITC)	6.99 μ M	Isothermal Titration Calorimetry	[1][2]

Signaling Pathway and Mechanism of Action

BI-0115 inhibits the function of the LOX-1 receptor. Under normal physiological conditions, dimeric LOX-1 receptors can bind and internalize oxLDL. **BI-0115** binds to LOX-1 and promotes the formation of a stable, inactive tetramer of the receptor. This conformational change prevents the binding of oxLDL, thus inhibiting its cellular uptake.



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Caption: Mechanism of **BI-0115** Action.

Experimental Protocols

This section provides detailed protocols for the **BI-0115** cellular uptake assay.

Cell Culture and Maintenance of CHO-K1 LOX-1 Inducible Cell Line

- Cell Line: CHO-K1 cell line with doxycycline-inducible human LOX-1 expression.
- Culture Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin, depending on the expression vector).
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Induction of LOX-1 Expression

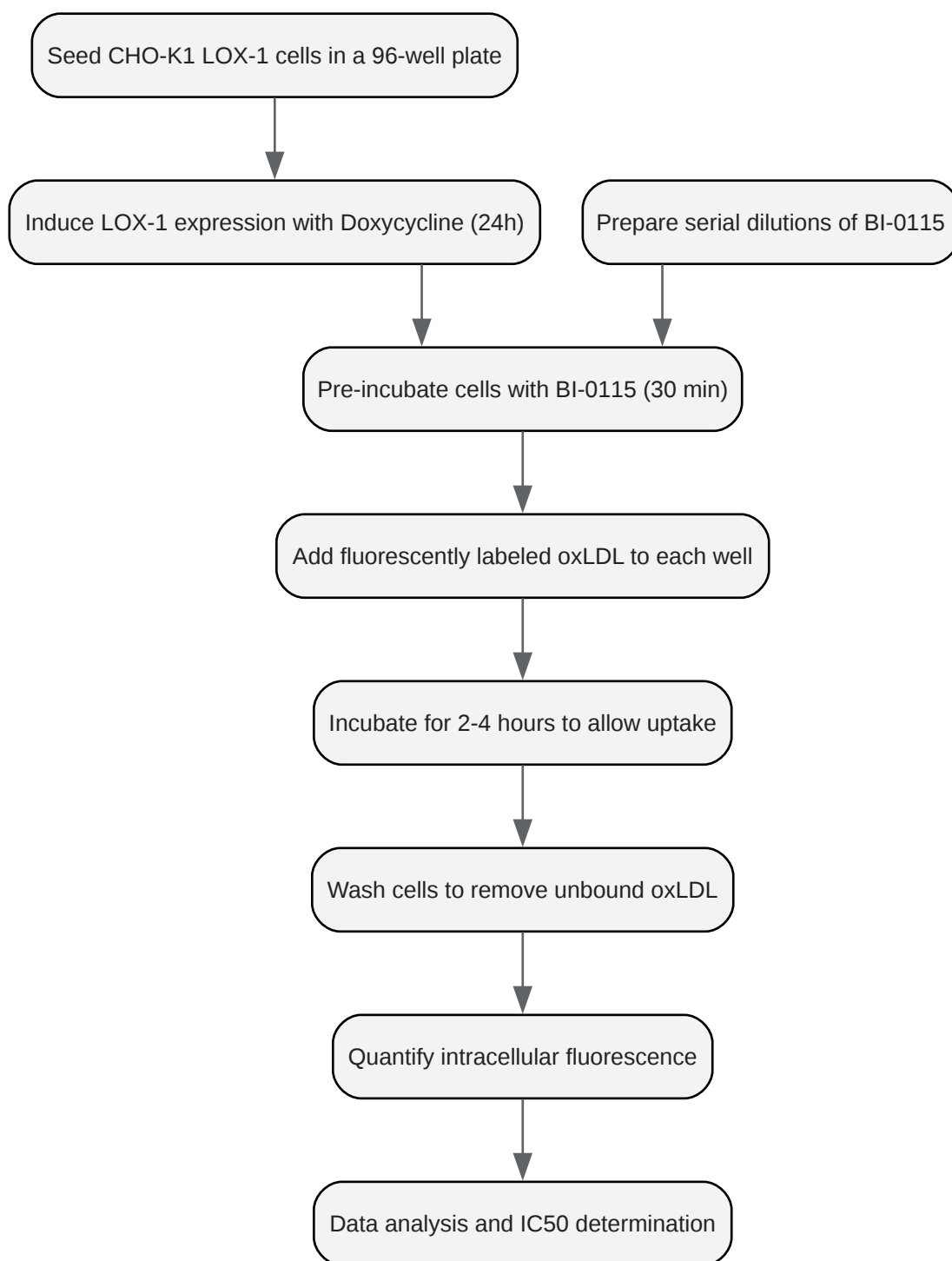
- Reagent: Doxycycline hydrochloride.
- Procedure:
 - Seed the CHO-K1 LOX-1 cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for fluorescence-based assays).
 - Allow cells to adhere overnight.
 - To induce LOX-1 expression, replace the culture medium with fresh medium containing a final concentration of 1 µg/mL doxycycline.
 - Incubate the cells for 24 hours to allow for sufficient expression of the LOX-1 receptor.

BI-0115 Cellular Uptake Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

- Materials:
 - CHO-K1 LOX-1 inducible cells
 - Doxycycline

- **BI-0115**
- Fluorescently labeled oxLDL (e.g., Alexa Fluor 647-labeled oxLDL)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES)
- 96-well black, clear-bottom microplate
- Assay Workflow Diagram:



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Caption: **BI-0115** Cellular Uptake Assay Workflow.

- Protocol:

- Cell Seeding: Seed CHO-K1 LOX-1 cells in a 96-well black, clear-bottom plate at a density of 2×10^4 cells/well and allow them to adhere overnight.
 - LOX-1 Induction: Induce LOX-1 expression with 1 $\mu\text{g/mL}$ doxycycline for 24 hours.
 - Compound Preparation: Prepare a serial dilution of **BI-0115** in assay buffer. A typical concentration range would be from 0.01 μM to 100 μM . Include a vehicle control (DMSO) and a positive control (e.g., a known LOX-1 inhibitor or no compound).
 - Compound Incubation: Remove the doxycycline-containing medium and wash the cells once with assay buffer. Add the diluted **BI-0115** or controls to the respective wells and pre-incubate for 30 minutes at 37°C.
 - oxLDL Uptake: Add fluorescently labeled oxLDL to each well at a final concentration of 5-10 $\mu\text{g/mL}$.
 - Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the internalization of oxLDL.
 - Washing: Aspirate the medium containing the fluorescent oxLDL and wash the cells three times with ice-cold PBS to remove any unbound ligand.
 - Fluorescence Quantification: Add 100 μL of PBS or a suitable lysis buffer to each well. Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~650/668 nm for Alexa Fluor 647). Alternatively, cells can be analyzed by flow cytometry or high-content imaging.
- [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Data Analysis and IC50 Determination

- Background Subtraction: Subtract the mean fluorescence intensity of the wells with no cells (blank) from all other readings.
- Normalization: Normalize the data by setting the fluorescence of the vehicle-treated cells (no inhibitor) as 100% uptake and the fluorescence of a control with a saturating concentration of a known potent inhibitor or no cells as 0% uptake.

- IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the **BI-0115** concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of **BI-0115** that inhibits 50% of the oxLDL uptake.

Conclusion

This document provides a comprehensive guide for performing a cellular uptake assay to evaluate the inhibitory activity of **BI-0115** on the LOX-1 receptor. The detailed protocols and supporting information are intended to assist researchers in the fields of cardiovascular disease and drug discovery in reliably assessing the potency of this and similar compounds. Adherence to the described methodologies will ensure reproducible and accurate results.

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